2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 13122-89-9
VCID: VC0173190
InChI: InChI=1S/C24H30N2O5/c1-24(2,3)31-23(29)26-19(15-17-11-7-5-8-12-17)21(27)25-20(22(28)30-4)16-18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3,(H,25,27)(H,26,29)
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
Molecular Formula: C24H30N2O5
Molecular Weight: 426.51

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester

CAS No.: 13122-89-9

Cat. No.: VC0173190

Molecular Formula: C24H30N2O5

Molecular Weight: 426.51

* For research use only. Not for human or veterinary use.

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester - 13122-89-9

Specification

CAS No. 13122-89-9
Molecular Formula C24H30N2O5
Molecular Weight 426.51
IUPAC Name methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate
Standard InChI InChI=1S/C24H30N2O5/c1-24(2,3)31-23(29)26-19(15-17-11-7-5-8-12-17)21(27)25-20(22(28)30-4)16-18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3,(H,25,27)(H,26,29)
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Basic Structural Information

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester is a dipeptide derivative with the molecular formula C₂₄H₃₀N₂O₅ and a molecular weight of 426.5 g/mol. The compound's IUPAC name is methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate. This dipeptide consists of two phenylpropanoic acid residues connected via an amide bond, with the N-terminal amino group protected by a tert-butoxycarbonyl (Boc) group and the C-terminal carboxyl group protected as a methyl ester.

Identifiers and Nomenclature

The compound is characterized by several chemical identifiers that facilitate its identification in scientific databases and literature. Its InChI Key is QRVYORSLWSKRKN-UHFFFAOYSA-N, and its canonical SMILES notation is CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC. The compound has been assigned multiple CAS numbers, including 94202-58-1 and 15215-74-4, possibly reflecting different synthetic routes or applications in research.

Structural Features

The structural backbone of this compound consists of:

  • A tert-butoxycarbonyl (Boc) protecting group attached to the N-terminal amino function

  • Two phenylpropanoic acid residues joined by an amide (peptide) bond

  • A methyl ester group protecting the C-terminal carboxyl function

  • Two phenyl rings providing hydrophobic character and potential for π-π interactions

Physical and Chemical Properties

Physicochemical Properties

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₃₀N₂O₅
Molecular Weight426.5 g/mol
Physical StateSolid at room temperature
SolubilitySoluble in organic solvents (DCM, THF, DMF)
LogP (predicted)~2.5
Melting PointNot specifically reported-

Spectroscopic Properties

Spectroscopic data is crucial for structural confirmation and purity assessment of organic compounds. For 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester, spectral features can be used to verify its structure.

Table 2: Spectroscopic Characteristics

Spectroscopic MethodKey FeaturesSource
¹H NMR (DMSO-d₆)δ 8.76 (d, J=9.0 Hz, 1H, NH), δ 7.13 (m, 10H, aromatic), δ 3.43 (s, 3H, OCH₃), δ 2.92 (m, 1H, CH₂)
IR (KBr)~1735 cm⁻¹ (ester C=O), ~1322 cm⁻¹ (sulfonyl group), ~3067 cm⁻¹ (aromatic C-H)
UV-VisAbsorption maxima associated with phenyl groups

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester typically involves a multistep process that begins with amino acid protection and culminates in peptide bond formation. One common approach involves the protection of the amino group with a Boc group, followed by coupling of the protected amino acid with another amino acid derivative.

Laboratory-Scale Synthesis

For laboratory-scale synthesis, the coupling reaction often employs reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane as the solvent. The reaction proceeds under controlled conditions to ensure maximum yield and purity.

Table 3: Laboratory Synthesis Conditions

ParameterConditionSource
Coupling ReagentsDCC, HOBt
SolventDichloromethane
TemperatureRoom temperature to mild heating (25-40°C)
Reaction Time12-24 hours
Purification MethodColumn chromatography (ethyl acetate/cyclohexane/methanol 3:1:0.1)
Typical YieldUp to 98% under optimized conditions

Industrial Production Methods

Industrial production of this compound may employ automated peptide synthesizers, which allow for the sequential addition of amino acids to form the desired peptide chain. This approach enables precise control over reaction conditions and facilitates scaling up the synthesis process.

Chemical Reactivity

Types of Reactions

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester participates in various chemical reactions, primarily due to its protected amine, amide bond, and ester functionalities.

Table 4: Key Reactions and Conditions

Reaction TypeConditionsProductsSource
Boc DeprotectionTFA in dichloromethaneFree amine derivative
Methyl Ester HydrolysisNaOH in methanol/waterCarboxylic acid derivative
Peptide Bond FormationCoupling agents (e.g., DCC/HOBt)Extended peptide chains
OxidationKMnO₄ or other oxidizing agentsOxidized phenyl derivatives

Reaction Mechanisms

The mechanism of action for this compound largely depends on its role in peptide synthesis. The Boc group selectively protects the amine functionality, allowing reactions at other sites. Upon Boc removal, the free amine becomes available for further coupling reactions to form peptide bonds. This selective protection and deprotection mechanism enables the stepwise synthesis of complex peptides and proteins.

Research Applications

Antihistamine Activity

Research indicates that derivatives of 2-(2-tert-butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester exhibit notable antihistamine properties. These compounds selectively target H1 receptors, making them suitable for treating allergic conditions without the significant side effects associated with less selective antihistamines. Studies have demonstrated their efficacy in reducing allergic responses in animal models, suggesting potential for human applications.

Synthesis of Therapeutic Agents

The compound serves as an intermediate in the synthesis of various therapeutic agents. Its utility in developing drugs targeting inflammatory diseases stems from its ability to modify biological pathways involved in inflammation. The synthetic routes often involve coupling reactions that enhance the compound's pharmacological profile, leading to more effective therapeutic agents.

Antiallergic Properties

A study published in a peer-reviewed journal explored the antiallergic effects of compounds derived from 2-(2-tert-butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester. The results indicated a significant reduction in histamine release from mast cells when treated with these derivatives, showcasing their potential as antihistamines for allergic rhinitis and other allergic conditions.

Biological Activity

Antimicrobial Properties

Studies suggest that derivatives of propionic acid, including those with structures similar to 2-(2-tert-butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester, possess antimicrobial properties. These compounds have demonstrated inhibitory effects against a range of bacteria and fungi in laboratory studies, indicating potential applications in antimicrobial research.

Structure-Activity Relationships

The biological activity of this compound is significantly influenced by its structural features. The presence of two phenyl rings contributes to its lipophilicity and potential for hydrophobic interactions with biological targets. Additionally, the amide bond and protected amine and carboxyl groups provide sites for hydrogen bonding and other non-covalent interactions that may be crucial for its biological effects.

Analytical Methods

Spectroscopic Identification

Researchers can confirm the structural integrity and purity of 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester using a combination of spectroscopic techniques.

Table 5: Analytical Methods for Structure Confirmation

MethodApplicationKey ParametersSource
¹H NMRStructure verificationDMSO-d₆ as solvent, focus on NH, aromatic, and methyl signals
¹³C NMRCarbon skeleton verificationIdentification of carbonyl, aromatic, and aliphatic carbon signals
IR SpectroscopyFunctional group identificationFocus on C=O, N-H, and C-O stretching frequencies
Mass SpectrometryMolecular weight confirmationMolecular ion peak at m/z 426.5, characteristic fragmentation pattern

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can effectively confirm purity levels of ≥95%. This method is particularly valuable for quality control in research and production settings.

Computational Approaches

Molecular Modeling

Density Functional Theory (DFT) calculations can predict various physicochemical properties of 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester, including LogP values (predicted to be approximately 2.5 for analogs) and pKa estimates for potential deprotonation sites. These computational predictions provide valuable information for understanding the compound's behavior in different environments.

Structure-Property Relationships

Computational models help establish correlations between the compound's structural features and its properties. For instance, the presence of the tert-butoxycarbonyl group and the methyl ester moiety significantly influences the compound's stability and reactivity in various chemical environments.

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